molecular formula C23H23NO B12627500 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol CAS No. 919519-09-8

3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol

Cat. No.: B12627500
CAS No.: 919519-09-8
M. Wt: 329.4 g/mol
InChI Key: ZHBAQFBJHRJCSL-UHFFFAOYSA-N
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Description

3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenyl-substituted amine with a ketone, followed by cyclization and reduction steps to form the benzazepine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme interactions and cellular pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: Lacks the methyl group at the 3-position.

    3-Methyl-1,2-diphenyl-1H-3-benzazepin-1-ol: Lacks the tetrahydro structure.

Uniqueness

3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is unique due to its specific substitution pattern and the presence of the tetrahydro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

919519-09-8

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

3-methyl-4,5-diphenyl-2,4-dihydro-1H-3-benzazepin-5-ol

InChI

InChI=1S/C23H23NO/c1-24-17-16-18-10-8-9-15-21(18)23(25,20-13-6-3-7-14-20)22(24)19-11-4-2-5-12-19/h2-15,22,25H,16-17H2,1H3

InChI Key

ZHBAQFBJHRJCSL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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